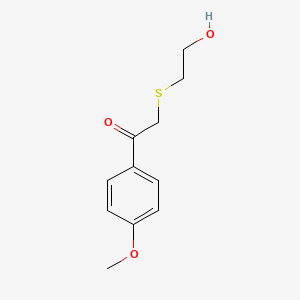
2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a methoxyphenyl group
Métodos De Preparación
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-((2-Hydroxyethyl)thio)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.
2-((2-Hydroxyethyl)thio)-1-(4-chlorophenyl)ethan-1-one: The presence of a chlorine atom can significantly change its reactivity and applications.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3S/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3 |
Clave InChI |
VKFXHNRADMGSFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)




![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
